molecular formula C8H18I2Te B1627577 Dibutyl tellurium diiodide CAS No. 41235-21-6

Dibutyl tellurium diiodide

Cat. No.: B1627577
CAS No.: 41235-21-6
M. Wt: 495.6 g/mol
InChI Key: CWBNZDYODCNTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl tellurium diiodide is a useful research compound. Its molecular formula is C8H18I2Te and its molecular weight is 495.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Substitution Reactions

Dibutyl tellurium diiodide undergoes nucleophilic substitution, where iodine atoms are replaced by other nucleophiles. Key findings include:

Reaction with organolithium reagents :

  • Treatment with n-butyllithium in stoichiometric amounts produces acyclic ditellurides (e.g., 14 ) or monotellurides (e.g., 16 ), depending on reagent quantity .

    C₈H₁₈I₂Te+LiC₄H₉C₈H₁₈Te-C₄H₉+LiI\text{C₈H₁₈I₂Te} + \text{LiC₄H₉} \rightarrow \text{C₈H₁₈Te-C₄H₉} + \text{LiI}
  • Excess n-butyllithium leads to cleavage of both Te–I bonds, forming butyl tellurolate intermediates .

Aromatic nucleophilic substitution :

  • Reaction with butyl tellurolate anion replaces iodine with a butyltelluro group, yielding 3-(butyltelluro)-2,5-diphenyltellurophene (22 ) .

Redox Reactions

The tellurium(IV) center in this compound participates in redox processes:

Reduction :

  • Sodium borohydride reduces the compound to elemental tellurium and butyl iodide :

    C₈H₁₈I₂Te+2NaBH₄Te0+2C₄H₉I+2NaI+2BH₃\text{C₈H₁₈I₂Te} + 2\text{NaBH₄} \rightarrow \text{Te}^0 + 2\text{C₄H₉I} + 2\text{NaI} + 2\text{BH₃}

Oxidation :

  • Exposure to hydrogen peroxide oxidizes the tellurium center to telluroxides, though specific products require further characterization.

Cyclization and Ring-Opening Reactions

This compound participates in cyclization under iodinating conditions:

Iodocyclization :

  • Reacting with iodine in petroleum ether forms 3-iodotellurophenes (7a–f ) via intermediates with aromatic character .

Ring-opening mechanisms :

  • 3-Iodotellurophenes (7a ) derived from this compound undergo ring-opening with n-butyllithium, yielding acyclic ditellurides or monotellurides .

Structural Influences on Reactivity

The compound’s trigonal bipyramidal geometry and secondary Te⋯I interactions (3.71–3.80 Å) enhance its lability :

Structural FeatureImpact on Reactivity
Axial I–Te–I bondsHigh susceptibility to nucleophilic substitution due to weaker bond strength .
Te⋯I secondary interactionsStabilize transition states in substitution reactions, lowering activation energy .

Comparative Reactivity of Tellurium Dihalides

Reactivity trends in diorganyltellurium dihalides (R₂TeX₂):

Halide (X)Bond Length (Å)Relative Reactivity in Substitution
I3.71–3.80Highest (due to polarizable I)
Br2.93–3.71Moderate
Cl2.28–2.93Lowest

Data adapted from structural studies .

Properties

CAS No.

41235-21-6

Molecular Formula

C8H18I2Te

Molecular Weight

495.6 g/mol

IUPAC Name

1-[butyl(diiodo)-λ4-tellanyl]butane

InChI

InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3

InChI Key

CWBNZDYODCNTEV-UHFFFAOYSA-N

SMILES

CCCC[Te](CCCC)(I)I

Canonical SMILES

CCCC[Te](CCCC)(I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.